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molecular formula C13H12BrNO B3147178 4-Bromo-2-((phenylamino)methyl)phenol CAS No. 61593-31-5

4-Bromo-2-((phenylamino)methyl)phenol

Cat. No. B3147178
M. Wt: 278.14 g/mol
InChI Key: ZGRXFBIGVXAXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084620B2

Procedure details

Step 1 Aniline (1.50 mL, 16.42 mmol) was added to a solution of 5-bromo-2-hydroxybenzaldehyde (3.00 g, 14.92 mmol) in 1,2-dichloroethane (100 mL). After 10 min at rt, sodium triacetoxyborohydride (4.74 g, 22.39 mmol) was added. The mixture was stirred at rt. After four days, additional aniline (1.50 mL, 16.42 mmol) and sodium triacetoxyborohydride (4.74 g, 22.39 mmol) were added. After two more days, saturated aqueous ammonium chloride (200 mL) was added. The mixture was stirred at rt for 3 h. The phases were separated and the aqueous phase was extracted with DCM (2×50 mL). The combined organic phases were dried and concentrated. The residue was treated with toluene (25 mL) and hexanes (25 mL) and the mixture was stirred for 30 min. The precipitate was washed with 1:1 mixture of toluene-hexanes (3 mL) and dried under vacuum to give 4-bromo-2-((phenylamino)methyl)phenol as a white solid (2.64 g, 64%). 1H NMR (400 MHz, DMSO-d6) δ 8.70 (1H, br. s.), 7.18-7.46 (4H, m), 6.95 (1H, t, J=7.48 Hz), 6.80-6.90 (2H, m), 6.77 (1H, d, J=8.58 Hz), 4.39 (2H, s), 3.98 (1H, br. s.). Mass spectrum m/z 278, 280 (M+H)+.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.74 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
4.74 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:8][C:9]1[CH:10]=[CH:11][C:12]([OH:17])=[C:13]([CH:16]=1)[CH:14]=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[Cl-].[NH4+]>ClCCCl>[Br:8][C:9]1[CH:10]=[CH:11][C:12]([OH:17])=[C:13]([CH2:14][NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:16]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
4.74 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
4.74 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After four days
Duration
4 d
STIRRING
Type
STIRRING
Details
The mixture was stirred at rt for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with DCM (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was treated with toluene (25 mL) and hexanes (25 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
WASH
Type
WASH
Details
The precipitate was washed with 1:1 mixture of toluene-hexanes (3 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)O)CNC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.64 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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